methyl {[4-benzyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate
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Description
Methyl {[4-benzyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate is a useful research compound. Its molecular formula is C17H16N4O2S and its molecular weight is 340.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 340.09939694 g/mol and the complexity rating of the compound is 400. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
ChemDiv1_010357, also known as EU-0045223, HMS616G17, methyl {[4-benzyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate, SR-01000495858-1, or SR-01000495858, is a covalent inhibitor . Covalent inhibitors form a stable, irreversible bond with their target enzyme or receptor .
Mode of Action
The compound’s mode of action involves forming a stable, irreversible bond with its target enzyme or receptor . This covalent bond formation leads to prolonged and often more potent inhibition, translating into greater therapeutic efficacy and dosage efficiency . Unlike non-covalent inhibitors that may require frequent dosing due to transient interactions, covalent inhibitors ensure sustained activity at the target site .
Biochemical Pathways
Covalent inhibitors like chemdiv1_010357 can effectively shut down key molecular pathways , which could have significant downstream effects on cellular functions.
Pharmacokinetics
Covalent inhibitors offer significant advantages in pharmacology, primarily due to their ability to form a permanent bond with target enzymes or receptors, which ensures a long-lasting therapeutic effect .
Result of Action
The action of covalent inhibitors generally results in the prolonged and potent inhibition of their target enzymes or receptors, leading to potential therapeutic benefits .
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound . .
Properties
IUPAC Name |
methyl 2-[(4-benzyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S/c1-23-15(22)12-24-17-20-19-16(14-7-9-18-10-8-14)21(17)11-13-5-3-2-4-6-13/h2-10H,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJWNKEQUQDYGTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=NN=C(N1CC2=CC=CC=C2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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